

1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile

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Technical Guide: 1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of **1-(2-fluorophenyl)-4-oxocyclohexane-1-carbonitrile**, a key intermediate in organic synthesis. This document details its chemical identity, physical properties, and potential applications, with a focus on its relevance to pharmaceutical research and development. Due to the limited availability of detailed experimental data for the ortho-fluoro isomer, this guide also includes comparative information and a representative experimental protocol for the closely related and more extensively documented para-fluoro isomer, 1-(4-fluorophenyl)-4-oxocyclohexane-1-carbonitrile.

Chemical Identity and Synonyms

The primary compound of interest is **1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile**.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	1-(2-fluorophenyl)-4-oxocyclohexane-1-carbonitrile
Synonyms	1-(2-fluorophenyl)-4-oxocyclohexanecarbonitrile, 4-Cyano-4-(2-fluorophenyl)cyclohexan-1-one
CAS Number	179064-61-0
Molecular Formula	C ₁₃ H ₁₂ FNO
InChI Code	1S/C13H12FNO/c14-12-4-2-1-3-11(12)13(9-15)7-5-10(16)6-8-13/h1-4H,5-8H2
InChI Key	SLIRWSUQYAHPHU-UHFFFAOYSA-N

Physicochemical Properties

The known physicochemical properties of **1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile** are summarized below.

Table 2: Physicochemical Data

Property	Value	Source
Molecular Weight	217.24 g/mol	[1]
Physical Form	Solid	[1]
Melting Point	Approx. 75-78 °C	[2]
Purity	90%	[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-(2-fluorophenyl)-4-oxocyclohexane-1-carbonitrile** is not readily available in peer-reviewed literature, a general method is reported by chemical suppliers. This method involves the reaction of the corresponding ketone with sodium cyanide and an oxychloride.[2]

A common and well-documented approach for the synthesis of related 4-cyano-4-arylcyclohexanones involves a multi-step sequence starting from an arylacetonitrile.^[3]

Representative Experimental Protocol: Synthesis of 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile

The following protocol for the synthesis of the para-fluoro isomer is provided as a representative example. This method involves a decarboxylation and hydrolysis of a precursor ester.

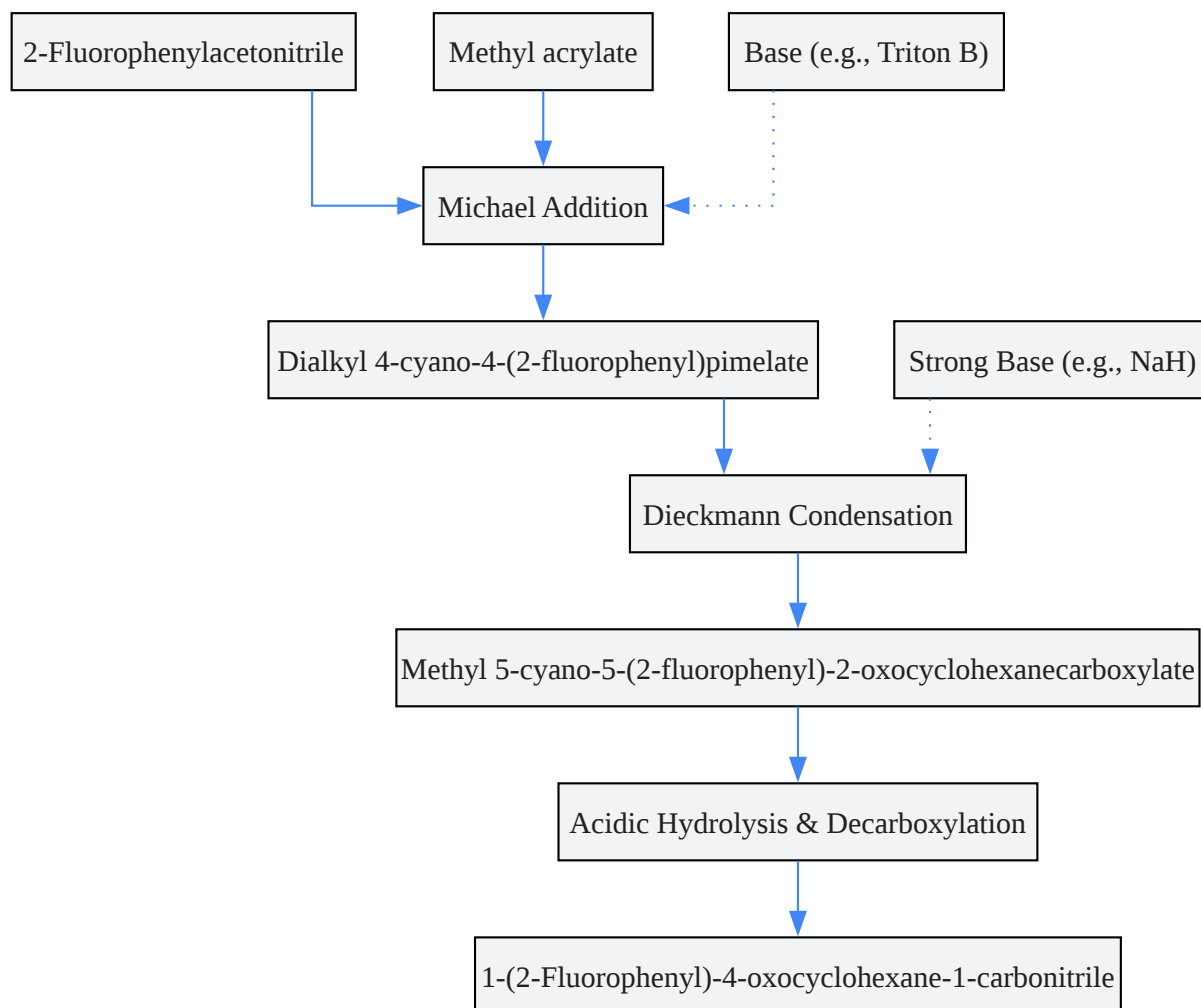
Reaction:

A mixture of 33.9 g (0.123 mole) of methyl 5-cyano-5-(4-fluorophenyl)-2-oxocyclohexanecarboxylate in 900 ml of acetic acid and 450 ml of 10% sulfuric acid is stirred mechanically.^[2]

Note: This is a representative protocol for a related isomer and may require optimization for the synthesis of the 2-fluoro analog.

General Synthetic Workflow

A plausible synthetic route for 1-aryl-4-oxocyclohexanecarbonitriles, based on established chemical transformations, is outlined below.



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Caption: Plausible synthetic workflow for **1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile**.

Applications in Research and Development

1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical

industry. The presence of the fluorophenyl and cyanocyclohexanone moieties makes it a versatile building block.

Potential applications include the synthesis of:

- Analgesics: The core structure is related to known classes of analgesic compounds.[\[2\]](#)
- Antiepileptic Drugs: It serves as a precursor for compounds with potential antiepileptic activity.[\[2\]](#)
- Heterocyclic Compounds: The ketone and nitrile functionalities allow for the construction of various heterocyclic ring systems.[\[2\]](#)

Safety Information

It is important to handle **1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile** with appropriate safety precautions.

Table 3: Hazard Codes

Hazard Code	Description
H302	Harmful if swallowed
H312	Harmful in contact with skin
H332	Harmful if inhaled

Source: Sigma-Aldrich[\[1\]](#)

Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile is a valuable chemical intermediate with potential applications in the discovery and development of new therapeutic agents. While

detailed experimental and spectroscopic data for this specific isomer are limited in the public domain, the information available for related compounds provides a strong basis for its synthesis and further investigation. Researchers working with this compound should exercise appropriate safety measures due to its potential hazards.

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- To cite this document: BenchChem. [1-(2-Fluorophenyl)-4-oxocyclohexane-1-carbonitrile IUPAC name and synonyms]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b182897#1-2-fluorophenyl-4-oxocyclohexane-1-carbonitrile-iupac-name-and-synonyms]

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